Cas no 13523-86-9 (Pindolol)
Pindolol structure
Product Name:Pindolol
Numero CAS:13523-86-9
MF:C14H20N2O2
MW:248.320803642273
CID:49316
PubChem ID:4828
Update Time:2025-04-18
Pindolol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pindolol
- 1-[1H-INDOL-4-YLOXY]-3-[ISOPROPYLAMINO]-2-PROPANOL
- L-PINDOLOL
- Pindolol,1-(1H-Indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
- 1-(1H-Indol-4-yloxy)-3-(isopropylamino)-2-propanol
- 1-(1H-Indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
- lb46
- LB-46
- Visken
- Vasken
- dl-lb46
- Decreten
- Pinbetol
- Pynastin
- (+-)-lb46
- LB 46
- 1-(Indol-4-yloxy)-3-(isopropylamino)-2-propanol
- 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
- KBioGR_000958
- PINDOLOL [WHO-DD]
- Pindolol (USAN:USP:INN:BAN:JAN)
- NCGC00015786-08
- NCGC00015786-20
- Pindololum [INN-Latin]
- (+/-)-LB-46
- PINDOLOL [MI]
- HMS3262P12
- IDI1_000837
- (+/-)-PINDOLOL
- FT-0673907
- Prestwick1_000090
- CHEBI:8214
- MFCD00010530
- Pindolol, European Pharmacopoeia (EP) Reference Standard
- EINECS 244-623-8
- 1-(1H-Indol-4-yloxy)-3-isopropylamino-propan-2-ol((-)-Pindolol)
- MLS002548891
- Betapindol
- HMS3369E14
- Tox21_110221
- NCGC00024925-07
- PINDOLOL (MART.)
- Glauco-Viskin
- NCGC00024925-06
- Glauco-visken
- EN300-18518413
- BS-42390
- 4-(3-Isopropylamino-2-hydroxypropoxy)indole
- GTPL91
- Pindolol (JP17/USP/INN)
- CAS-13523-86-9
- SR-01000000027-2
- C07AA03
- VISKAZIDE COMPONENT PINDOLOL
- Carvisken (TN)
- HMS1920H16
- BRD-A97701745-001-05-3
- HMS3259I07
- SCHEMBL5219
- PINDOLOL [ORANGE BOOK]
- NCGC00015786-13
- 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDOLE
- 2-Propanol, 1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)-
- KBio3_001693
- Q418101
- UNII-BJ4HF6IU1D
- HMS3712A22
- KBio2_004157
- DL-4-[2-Hydroxy-3-(isopropylamino)propoxy]indole
- PINDOLOL [EP MONOGRAPH]
- PINDOLOL [USP-RS]
- HMS3885N04
- AB00052072
- SR-01000000027-4
- (2RS)-1-(1H-Indol-4-yloxy)-3-(1-methylethyl)aminopropan-2-ol
- Blocklin-L (TN)
- DL-4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)INDOLE
- AB00052072-11
- SPBio_001959
- 1-((1-Methylethyl)amino)-3-(4-indolyloxy)-2-propanol
- Blocklin L
- BPBio1_000022
- 2-Propanol, 1-(indol-4-yloxy)-3-(isopropylamino)-, (+-)-
- DTXCID603476
- 13523-86-9
- NCGC00015786-14
- Dl-lb-46
- PINDOLOL [MART.]
- 2-Propanol, 1-(indol-4-yloxy)-3-(isopropylamino)-
- (rs)-pindolol
- SR-01000000027-7
- PDSP1_000772
- KBio2_006725
- Tox21_110221_1
- Lopac0_000955
- (1)-1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol
- Blockin L
- 1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)propan-2-ol
- Prestwick_397
- 1-(1H-indol-4-yloxy)-3-((propan-2-yl)amino)propan-2-ol
- EU-0100955
- AB00052072_12
- D00513
- 1-(1H-Indol-4-yloxy)-3-isopropylamino-propan-2-ol(pindolol)
- Calvisken
- NCGC00015786-07
- DivK1c_000837
- SBI-0050929.P004
- 1-(1H-Indol-4-yloxy)-3-)(1-methylethyl)amino)-2-propanol
- Oprea1_770884
- AB00052072_13
- LP00955
- PDSP1_000771
- PINDOLOL [HSDB]
- CHEMBL500
- HMS3267K17
- NCGC00015786-16
- CCRIS 9215
- KBioSS_001589
- HMS3742C07
- (-)-Pindolol; (S)-(-)-Pindolol; S-Pindolol
- Pindololum
- DL-Pindolol
- Prinodolol
- 1-(1H-indol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
- PINDOLOL [USP MONOGRAPH]
- PDSP2_000759
- PINDOLOL COMPONENT OF VISKAZIDE
- PDSP2_000760
- BDBM50019443
- NCGC00024925-04
- DB00960
- NCGC00024925-05
- Pindolol, United States Pharmacopeia (USP) Reference Standard
- CCG-39223
- NCGC00015786-06
- PINDOLOL (USP-RS)
- HMS2089I21
- PINDOLOL [USAN]
- PINDOLOL (USP MONOGRAPH)
- SMR000059120
- Pindolol, >=98% (TLC), powder
- BSPBio_000020
- NCGC00024925-03
- Pindololum (INN-Latin)
- HMS1568A22
- NCGC00015786-10
- Pectobloc
- C90604
- DTXSID8023476
- MLS000069496
- BRN 1536506
- BRD-A97701745-001-09-5
- NSC-757276
- HSDB 6539
- NSC757276
- AKOS015969756
- N-(2-HYDROXY-3-(1H-INDOL-4-YLOXY)PROPYL)-N-ISOPROPYLAMINE
- PINDOLOL,(-)
- P 0778
- SPECTRUM1500488
- Carvisken
- 2-Propanol, 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-
- SPBio_001289
- CS-4473
- Pharmakon1600-01500488
- 4-(3-(Isopropylamino)-2-hydroxypropoxy)indole
- SW196641-3
- HMS502J19
- (.+/-.)-Pindolol
- SDCCGSBI-0050929.P005
- 1-((1H-indol-4-yl)oxy)-3-(isopropylamino)propan-2-ol
- P-6820
- PINDOLOL (EP MONOGRAPH)
- NCGC00261640-01
- 1-(1H-Indol-4-yloxy)-3-((1-methylethyl)amino)-2-propanol
- pindololo
- DL-LB 46
- Spectrum4_000479
- Tox21_500955
- HMS3414J03
- Spectrum5_001266
- HMS3678H21
- NINDS_000837
- Apo-pindol
- BSPBio_002193
- (+/-)-4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)INDOLE
- Prestwick0_000090
- Prestwick3_000090
- BJ4HF6IU1D
- Spectrum2_001285
- HMS2095A22
- 4-(2-Hydroxy-3-isopropylaminopropoxy)-indole
- NS00007947
- L000006
- KBio2_001589
- 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]propan-2-ol
- NCGC00015786-11
- (+-)-Pindolol
- NSC 757276
- C07445
- 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)-propan-2-ol
- Prindolol
- Prestwick2_000090
- NC00467
- KBio1_000837
- Blocklin
- 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol
- Durapindol
- NCGC00015786-22
- Spectrum_001109
- Spectrum3_000547
- HMS2091P20
- 1-(1H-Indol-4-yloxy)-3-isopropylamino-propan-2-ol
- EINECS 236-867-9
- NCGC00015786-09
- 2-Propanol, 1-(4-indolyloxy)-3-(isopropylamino)-
- 1-(1H-Indol-4-yloxy)-3-(isopropylamino)-2-propanol #
- SR-01000000027-5
- PINDOLOL [VANDF]
- HY-B0982
- PINDOLOL [INN]
- PINDOLOL [JAN]
- 2-Propanol, 1-(1H-indol-4-yloxy)-3-(1-methylethyl)amino-
- SR-01000000027
- SB17015
- Blocklin-L
- 1-(4-Indolyloxy)-3-(isopropylamino)-2-propanol
- 5-21-03-00017 (Beilstein Handbook Reference)
- Visken (TN)
- Pindolol [USAN:USP:INN:BAN:JAN]
- Pindolol (JP18/USP/INN)
- BRD-A97701745-001-16-0
- BRD-A97701745-001-14-5
- BRD-A97701745-001-15-2
- DA-66729
- HY-B0982R
- Pindolol (Standard)
- 236-867-9
-
- MDL: MFCD00010530
- Inchi: 1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3
- Chiave InChI: JZQKKSLKJUAGIC-UHFFFAOYSA-N
- Sorrisi: O(C1=CC=CC2=C1C=CN2)CC(CNC(C)C)O
Proprietà calcolate
- Massa esatta: 248.15200
- Massa monoisotopica: 248.152478
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 6
- Complessità: 248
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 57.3
Proprietà sperimentali
- Colore/forma: cristallo
- Densità: 1.0606 (rough estimate)
- Punto di fusione: 167-171 °C (lit.)
- Punto di ebollizione: 391.39°C (rough estimate)
- Punto di infiammabilità: 230.3°C
- Indice di rifrazione: 1.5110 (estimate)
- Solubilità: 0.1 M NaOH: 0.2 mg/mL
- PSA: 57.28000
- LogP: 2.29650
- Merck: 13,7525
- Solubilità: Quasi insolubile
Pindolol Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:3249
- WGK Germania:3
- Codice categoria di pericolo: R22;R36/37/38
- Istruzioni di sicurezza: S26-S36
- RTECS:UB6660000
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:III
- Livello di pericolo:6.1(b)
- Classe di pericolo:6.1(b)
- PackingGroup:III
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frasi di rischio:R22; R36/37/38
- Gruppo di imballaggio:III
- Termine di sicurezza:6.1(b)
Pindolol Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Pindolol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0982-10mM*1mLinDMSO |
Pindolol |
13523-86-9 | 99.91% | 10mM*1mLinDMSO |
¥880 | 2022-03-28 | |
| MedChemExpress | HY-B0982-100mg |
Pindolol |
13523-86-9 | 99.91% | 100mg |
¥800 | 2024-04-20 | |
| ChemScence | CS-4473-100mg |
Pindolol |
13523-86-9 | 99.91% | 100mg |
$60.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P883068-100mg |
Pindolol |
13523-86-9 | ≥99% | 100mg |
¥1,080.00 | 2022-01-13 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0735-100 mg |
Pindolol |
13523-86-9 | 98.00% | 100MG |
¥755.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0735-500 mg |
Pindolol |
13523-86-9 | 98.00% | 500MG |
¥2114.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0735-1 mL * 10 mM (in DMSO) |
Pindolol |
13523-86-9 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥825.00 | 2022-04-26 | |
| TRC | P468000-5mg |
Pindolol |
13523-86-9 | 5mg |
$ 64.00 | 2023-09-06 | ||
| TRC | P468000-50mg |
Pindolol |
13523-86-9 | 50mg |
$ 92.00 | 2023-09-06 | ||
| TRC | P468000-100mg |
Pindolol |
13523-86-9 | 100mg |
$ 119.00 | 2023-09-06 |
Pindolol Letteratura correlata
-
Sylwia Smarzewska,Witold Ciesielski Anal. Methods 2014 6 5038
-
Loanda R. Cumba,Jamie P. Smith,Dale A. C. Brownson,Jesús Iniesta,Jonathan P. Metters,Devaney R. do Carmo,Craig E. Banks Analyst 2015 140 1543
-
Nikolaos E. Zoulis,Dimitrios P. Nikolelis,Constantinos E. Efstathiou Analyst 1990 115 291
-
Vasile-Ion Iancu,Gabriel-Lucian Radu,Roxana Scutariu Anal. Methods 2019 11 4668
-
Susana Criado,Daniel Mártire,Patricia Allegretti,Jorge Furlong,Sonia G. Bertolotti,Eduardo La Falce,Norman A. García Photochem. Photobiol. Sci. 2002 1 788
13523-86-9 (Pindolol) Prodotti correlati
- 130115-65-0(1,1'-(1-Methylethyl)iminobis3-(1H-indol-4-yloxy)-2-propanol)
- 1185031-19-9(Pindolol-d7)
- 26328-11-0((S)-(-)-Pindolol)
- 1246819-01-1(N-Isopropyl Carvedilol)
- 57775-29-8(Carazolol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso